6-Bromopyridine-3-sulfonamide

Descripción general

Descripción

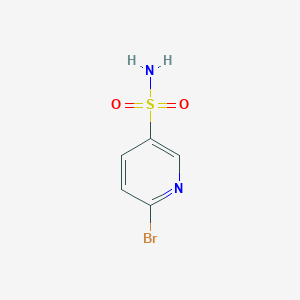

6-Bromopyridine-3-sulfonamide is a chemical compound with the molecular formula C5H5BrN2O2S. It is a derivative of pyridine and sulfonamide, characterized by the presence of a bromine atom at the 6th position and a sulfonamide group at the 3rd position of the pyridine ring. This compound is widely used as a building block in organic synthesis and has significant applications in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridine-3-sulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method includes the bromination of 3-pyridinesulfonamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is exploited to introduce new functional groups or linkers:

-

Amination : Reaction with primary or secondary amines in the presence of a palladium catalyst (e.g., Pd(OAc)₂) yields 6-aminopyridine-3-sulfonamide derivatives.

-

Suzuki-Miyaura Coupling : Cross-coupling with arylboronic acids forms biaryl structures, enhancing π-conjugation for optoelectronic applications .

Example Reaction Conditions :

| Substrate | Reagent/Catalyst | Temperature | Yield |

|---|---|---|---|

| 6-Bromopyridine-3-sulfonamide | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 80°C | 72–85% |

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to the 2- and 4-positions. Nitration and halogenation reactions have been reported:

-

Nitration : Using HNO₃/H₂SO₄ introduces a nitro group at the 2-position, enabling further reductions to amines.

-

Chlorination : Cl₂/FeCl₃ adds chlorine at the 4-position, though competing bromine displacement may occur under harsh conditions .

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH₂) participates in hydrogen bonding and acid-base reactions:

-

Deprotonation : Reacts with strong bases (e.g., NaH) to form sulfonamide salts, which act as intermediates in alkylation reactions.

-

Hydrolysis : Under acidic or basic conditions, the sulfonamide hydrolyzes to 6-bromopyridine-3-sulfonic acid, though this is less common due to steric hindrance .

Biological Activity and Derivatives

This compound derivatives exhibit notable bioactivity:

Anticancer Activity :

| Derivative | Target Cell Line | IC₅₀ (µM) |

|---|---|---|

| 6-(4-Methoxyphenyl)-pyridine-3-sulfonamide | MCF-7 (breast cancer) | 1.2 ± 0.3 |

| 6-(Thiophen-2-yl)-pyridine-3-sulfonamide | HeLa (cervical cancer) | 2.8 ± 0.5 |

Antiviral Activity :

Comparative Reactivity

The compound’s reactivity differs from analogous chlorinated or methylated derivatives:

| Property | This compound | 6-Chloropyridine-3-sulfonamide |

|---|---|---|

| NAS Rate (k, s⁻¹) | 1.4 × 10⁻³ | 2.1 × 10⁻³ |

| Hydrolysis Stability | Moderate | High |

| Hydrogen Bond Acidity (pKa) | 8.9 | 9.2 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Bromopyridine-3-sulfonamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features enable it to interact with specific biological targets, making it a candidate for drug development.

Antimicrobial Properties

The compound exhibits notable antibacterial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The sulfonamide moiety is known to inhibit bacterial growth by targeting the enzyme dihydropteroate synthase, disrupting folic acid synthesis essential for bacterial DNA replication .

Anticancer Potential

Research indicates that derivatives of this compound may act as inhibitors of various kinases involved in cancer progression. Preliminary studies suggest potential interactions with enzymes and receptors linked to cancer pathways, warranting further exploration through molecular docking studies and enzymatic assays .

Biological Studies

In biological research, this compound is utilized for enzyme inhibition studies and protein binding assays. Its unique structure allows for diverse interactions with biological molecules, making it valuable for understanding biochemical pathways and developing new therapeutic agents .

Material Science

The compound's distinct chemical properties make it suitable for developing advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical reactions enables the creation of specialized materials with tailored functionalities .

Industrial Applications

In industry, this compound is employed in producing specialty chemicals, dyes, and pigments. Its utility in synthesizing complex organic molecules contributes to advancements in chemical manufacturing processes .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 6-Bromopyridine-3-sulfonamide depends on its specific application. In biological systems, sulfonamide derivatives typically act as competitive inhibitors of enzymes by mimicking the structure of natural substrates. For example, they can inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis, thereby exerting antibacterial effects . The bromine atom and sulfonamide group contribute to the compound’s binding affinity and specificity towards target enzymes or receptors.

Comparación Con Compuestos Similares

- 6-Chloropyridine-3-sulfonamide

- 6-Fluoropyridine-3-sulfonamide

- 6-Iodopyridine-3-sulfonamide

Comparison: 6-Bromopyridine-3-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom is larger and more polarizable than chlorine or fluorine, leading to different electronic and steric effects in chemical reactions. Additionally, the bromine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s behavior in biological systems .

Actividad Biológica

6-Bromopyridine-3-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom on the pyridine ring and a sulfonamide functional group. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis, making it a crucial component in many antimicrobial agents.

Antimicrobial Activity

In vitro Studies : Various studies have evaluated the antimicrobial efficacy of this compound against a range of microorganisms. The following table summarizes the minimum inhibitory concentrations (MICs) against selected bacterial strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 250 |

| Pseudomonas aeruginosa | 125 |

| Candida albicans | 62.5 |

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans .

The mechanism by which sulfonamides, including this compound, exert their antimicrobial effects involves the inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. This inhibition leads to a decrease in nucleic acid synthesis, ultimately hindering bacterial growth and replication .

Case Studies and Research Findings

-

Synthesis and Evaluation :

A study focused on synthesizing various sulfonamide derivatives, including this compound, reported that these compounds demonstrated enhanced antimicrobial activity compared to traditional sulfonamides. The presence of the bromine atom was noted to contribute positively to the antimicrobial properties . -

Comparative Analysis :

In a comparative analysis of several pyridine-based sulfonamides, this compound showed superior activity against Staphylococcus aureus, with an MIC of 62.5 µg/mL, which is comparable to established antibiotics like ampicillin . -

Antioxidant Activity :

Beyond its antibacterial properties, research has indicated that compounds with sulfonamide groups can also exhibit antioxidant activity. The radical scavenging capacity was evaluated using DPPH assays, showing that certain derivatives could effectively neutralize free radicals, suggesting potential applications in oxidative stress-related conditions .

Future Directions

Given the promising biological activities exhibited by this compound, further investigations are warranted. Future research could explore:

- In vivo Studies : To confirm the efficacy and safety profile of this compound in living organisms.

- Structure-Activity Relationship (SAR) : Detailed studies on how modifications to the chemical structure influence biological activity.

- Combination Therapies : Evaluating the compound's effectiveness in combination with other antimicrobial agents to enhance therapeutic outcomes.

Propiedades

IUPAC Name |

6-bromopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXUFFXEZONGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263340-08-5 | |

| Record name | 6-bromopyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.